6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione
Brand Name: Vulcanchem
CAS No.: 40002-62-8
VCID: VC17009428
InChI: InChI=1S/C9H9F7O2/c1-4(2)5(17)3-6(18)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C9H9F7O2
Molecular Weight: 282.15 g/mol

6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione

CAS No.: 40002-62-8

Cat. No.: VC17009428

Molecular Formula: C9H9F7O2

Molecular Weight: 282.15 g/mol

* For research use only. Not for human or veterinary use.

6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione - 40002-62-8

Specification

CAS No. 40002-62-8
Molecular Formula C9H9F7O2
Molecular Weight 282.15 g/mol
IUPAC Name 6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione
Standard InChI InChI=1S/C9H9F7O2/c1-4(2)5(17)3-6(18)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3
Standard InChI Key SRYIDYXKUUXFNI-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione, reflects its substitution pattern and functional groups. Its molecular formula, C₉H₉F₇O₂, is confirmed by high-resolution mass spectrometry and computational methods . Key identifiers include:

PropertyValue
CAS Registry Number40002-62-8
EC Number254-744-8
Molecular Weight282.15 g/mol
SMILESCC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
InChI KeySRYIDYXKUUXFNI-UHFFFAOYSA-N

The SMILES string highlights the methyl group (CC(C)), two ketone moieties (C(=O)), and the perfluorinated segment (C(C(F)(F)F)(F)F) .

Structural Analysis

The molecule adopts a conformation where the two ketone groups are separated by a methylene bridge, creating a planar β-diketone system. The heptafluorinated chain induces strong electron-withdrawing effects, enhancing the acidity of the α-hydrogens and stabilizing enolate intermediates . X-ray crystallography of related compounds, such as its dimethyl analog (CAS 17587-22-3), reveals distorted octahedral geometries when coordinated to metals like neodymium .

Table 1: Comparative Structural Data for Fluorinated β-Diketones

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione40002-62-8C₉H₉F₇O₂282.15
2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione17587-22-3C₁₀H₁₁F₇O₂296.18

The dimethyl analog exhibits increased steric bulk, which influences its coordination behavior and solubility .

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by its β-diketone functionality:

  • Enolate Formation: Deprotonation of the α-hydrogens generates resonance-stabilized enolates, which act as nucleophiles in alkylation or acylation reactions .

  • Coordination Chemistry: The diketone binds to metal ions (e.g., Nd³⁺, Eu³⁺) through the oxygen atoms of the ketone groups, forming complexes with enhanced luminescence and magnetic properties .

  • Fluorine-Specific Reactions: The heptafluorinated segment participates in hydrophobic interactions, making the compound useful in phase-transfer catalysis or as a surfactant .

Applications in Coordination Chemistry

Metal Complexation

The compound’s ability to chelate lanthanides is exemplified by its neodymium complex, [Nd(C₉H₈F₇O₂)₃], which exhibits a coordination number of 8 and distorted square antiprismatic geometry . Such complexes are pivotal in:

  • Optical Materials: Fluorinated ligands reduce non-radiative decay, enhancing luminescence efficiency in near-infrared (NIR) emitters.

  • Catalysis: Metal-diketone complexes catalyze asymmetric transformations, such as the synthesis of α-diazo amides via ketene intermediates .

Table 2: Selected Metal Complexes of Fluorinated β-Diketones

LigandMetal IonApplicationReference
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dionateNd³⁺Luminescent materials
2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionateEu³⁺MRI contrast agents

Role in Organic Synthesis

In a recent study, fluorinated β-diketones were employed as precursors for α-diazo amides, which are intermediates in the synthesis of heterocycles and bioactive molecules . For instance, treatment of the acid chloride derivative with pyrrolidine and triethylamine yielded α-diazo-α-phenyl acetamide, a key building block for peptidomimetics .

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